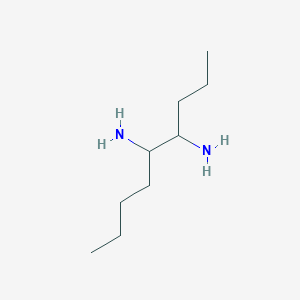

4,5-Nonanediamine

Description

4,5-Nonanediamine (CAS No. 115964-47-1) is a mid-chain aliphatic diamine with amino groups positioned at the 4th and 5th carbon atoms of a nine-carbon backbone. This structural configuration distinguishes it from other nonanediamine isomers, such as the more widely studied 1,9-nonanediamine (CAS No. 646-24-2), which has terminal amino groups. However, its synthesis and isolation are challenging compared to linear diamines, as evidenced by difficulties in crystallizing similar mid-chain diamines like 1,9-nonanediamine under standard conditions .

Properties

CAS No. |

115964-47-1 |

|---|---|

Molecular Formula |

C9H22N2 |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

nonane-4,5-diamine |

InChI |

InChI=1S/C9H22N2/c1-3-5-7-9(11)8(10)6-4-2/h8-9H,3-7,10-11H2,1-2H3 |

InChI Key |

RHCFSUQTTLNNOH-UHFFFAOYSA-N |

SMILES |

CCCCC(C(CCC)N)N |

Canonical SMILES |

CCCCC(C(CCC)N)N |

Synonyms |

4,5-Nonanediamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

1,9-Nonanediamine

- Structure: Linear diamine with terminal amino groups.

- Synthesis: Prepared via reductive amination of 1,9-nonanedial, often using Raney nickel catalysts .

- Applications: Key monomer for heat-resistant polyamide PA9T, valued for its thermal stability and mechanical strength in electronics . Used in pharmaceutical intermediates, e.g., N,N'-bis(7-chloro-4-quinazolinyl)-1,9-nonanediamine, an antimalarial compound .

- Properties :

Its synthesis is less straightforward, as isolation of mid-chain diamine crystals is notoriously difficult .

1,6-Hexanediamine

- Structure: Shorter linear diamine (6 carbons, terminal amino groups).

- Applications :

- Ubiquitous in nylon-6,6 production.

- Used in crosslinking agents and epoxy resins.

- Properties :

Contrast: 4,5-Nonanediamine’s longer chain may enhance hydrophobicity and reduce moisture absorption in polymers compared to 1,6-hexanediamine. However, its asymmetric structure could complicate polymerization kinetics.

Cyclohexanediamines (e.g., cis-1,2-Cyclohexanediamine)

- Structure : Cyclic diamines with rigid backbones.

- Applications :

- Properties :

- Higher rigidity and stereochemical versatility than aliphatic diamines.

Contrast: this compound lacks stereochemical complexity but offers greater conformational flexibility, making it more suitable for flexible polymer backbones or supramolecular systems requiring adaptability.

Key Research Findings and Data

Table 1: Comparative Properties of Selected Diamines

| Property | This compound | 1,9-Nonanediamine | 1,6-Hexanediamine | cis-1,2-Cyclohexanediamine |

|---|---|---|---|---|

| Chain Length | 9 carbons (mid-chain) | 9 carbons (linear) | 6 carbons (linear) | Cyclic (6 carbons) |

| Melting Point | Not reported | ~300°C (PA9T polymer) | ~265°C (nylon-6,6) | 38–42°C (pure compound) |

| Polymer Applications | Hypothetical flexible polymers | PA9T (electronics) | Nylon-6,6 (textiles) | Specialty resins |

| Pharmaceutical Use | Limited data | Antimalarial intermediates | Rare | Chiral catalysts |

| Synthetic Challenges | Crystallization issues | Scalable production | Well-established | Stereochemical control |

Key Observations:

- Synthetic Accessibility: 1,9-Nonanediamine is commercially produced and widely utilized, whereas this compound remains understudied due to isolation challenges .

- Thermal Performance: Linear diamines (1,9-nonanediamine, 1,6-hexanediamine) excel in high-melting polymers, while this compound’s properties are theorized to favor less rigid materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.